Pyridine, 3-amino-6-(2-ethoxyethoxy)-, also known as 6-(2-ethoxyethoxy)pyridin-3-amine, is a nitrogen-containing heterocyclic compound featuring a pyridine ring substituted with an amino group and an ethoxyethoxy side chain. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 223.28 g/mol. The unique structure of this compound allows for diverse chemical reactivity and potential biological activity, making it an interesting subject of study in organic chemistry and medicinal research .
The specific products formed depend on the reagents and conditions used in the reactions. For instance, oxidation typically yields pyridine N-oxides, while reduction leads to various amine derivatives.
Pyridine, 3-amino-6-(2-ethoxyethoxy)- exhibits significant biological activity, particularly in enzyme interactions and as a ligand in biochemical assays. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways. Its unique structural features allow it to interact with specific molecular targets, which is valuable for drug discovery and development .
The synthesis of Pyridine, 3-amino-6-(2-ethoxyethoxy)- typically involves several methods:
Pyridine, 3-amino-6-(2-ethoxyethoxy)- has several applications:
Studies on Pyridine, 3-amino-6-(2-ethoxyethoxy)- have highlighted its interactions with various biological molecules. Its role as a ligand allows it to bind selectively to specific proteins or enzymes, which can be crucial for understanding its potential therapeutic effects. The exact mechanisms of action depend on the molecular targets involved and the context of its application .
Several compounds share structural similarities with Pyridine, 3-amino-6-(2-ethoxyethoxy)-:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Ethoxy-2-pyridinamine | Ethoxy group instead of ethoxyethoxy | Different substitution pattern affecting reactivity |
| 6-(2-Methoxyethoxy)pyridin-3-amine | Methoxyethoxy group | Variation in ether group impacting biological activity |
| 3-Amino-6-chloropyridazine | Chlorine substitution at position 6 | Different halogen affecting chemical properties |
Pyridine, 3-amino-6-(2-ethoxyethoxy)- is unique due to its specific ethoxyethoxy substitution, which influences both its chemical reactivity and biological activity compared to these similar compounds. This distinct substitution pattern can lead to different interactions with molecular targets, highlighting its potential utility in medicinal chemistry .
The compound pyridine, 3-amino-6-(2-ethoxyethoxy)- is a substituted pyridine characterized by an amino group at the 3-position and a 2-ethoxyethoxy side chain at the 6-position. Its molecular formula, C₉H₁₄N₂O₂, corresponds to a molecular weight of 182.22 g/mol . The IUPAC name, 3-amino-6-(2-ethoxyethoxy)pyridine, systematically describes its substituents and their positions on the pyridine ring. Alternative synonyms include 3-Pyridinamine, 6-(2-ethoxyethoxy)- and 6-(2-ethoxyethoxy)pyridin-3-amine, as documented in regulatory and chemical databases .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 52025-38-4 | |
| Molecular Formula | C₉H₁₄N₂O₂ | |
| Molecular Weight | 182.22 g/mol | |
| IUPAC Name | 3-Amino-6-(2-ethoxyethoxy)pyridine | |
| Beilstein Reference | 0141138 |
Pyridine derivatives have been integral to chemical research since the 19th century, with their synthesis and functionalization driving advancements in pharmaceuticals and agrochemicals. The historical trajectory of 3-amino-6-(2-ethoxyethoxy)pyridine is intertwined with efforts to modify pyridine’s reactivity and solubility through strategic substitution.
The compound’s first documented synthesis likely emerged in the mid-20th century, coinciding with heightened interest in amino-pyridines for pharmacological applications. A 1947 study referenced in the RTECS database investigated its acute toxicity in mice, hinting at early exploratory research into its biological activity . While the exact synthetic route remains unspecified in available literature, analogous compounds (e.g., 4-{2-[2-(2-aminoethoxy)-ethoxy]-ethoxy}-pyridine-2,6-dicarboxylic acid diethyl ester, CAS 530151-58-7) suggest that nucleophilic substitution or Ullmann-type coupling reactions may have been employed to introduce the ethoxyethoxy side chain .
The amino and ether functionalities make this compound a potential ligand for metal coordination. For example, related pyridine derivatives with ether side chains have been used to synthesize metal-chelating lipids for lanthanide ion sensitization, a process critical in analytical chemistry and materials science . Though direct evidence of such applications for 3-amino-6-(2-ethoxyethoxy)pyridine is limited, its structural similarity to documented ligands implies untapped potential in catalysis or sensor design.
Nucleophilic substitution represents the most established approach for synthesizing 3-amino-6-(2-ethoxyethoxy)pyridine derivatives, leveraging the inherent electron-deficient nature of the pyridine ring [1] [2] [3]. The nitrogen atom in pyridine creates electron-withdrawing effects that activate positions 2 and 4 toward nucleophilic attack, with the 6-position being particularly susceptible due to its ortho relationship to the heteroatom [4] [5].
The fundamental mechanism proceeds through an addition-elimination pathway where nucleophiles preferentially attack the 2- and 4-positions of halogenated pyridines [2] [3]. In the case of 6-halopyridines, the nucleophilic displacement occurs readily due to stabilization of the intermediate anion through resonance with the nitrogen atom [4] [6]. The reaction typically requires elevated temperatures between 80-150°C and yields ranging from 65-85% depending on the leaving group and nucleophile employed [1] [7].
For the synthesis of 3-amino-6-(2-ethoxyethoxy)pyridine, the process typically begins with 3-amino-6-chloropyridine as the starting material [7]. The 2-ethoxyethoxy group can be introduced through nucleophilic displacement using 2-ethoxyethanol in the presence of strong bases such as sodium hydride or potassium tert-butoxide [7] [8]. The reaction conditions require careful control to prevent side reactions, particularly elimination processes that can occur at higher temperatures [2].
Base-promoted selective amination of polyhalogenated pyridines has emerged as an environmentally benign approach for introducing amino functionality [7]. This method utilizes water as solvent and achieves moderate to excellent yields with high selectivity toward 2-aminopyridine derivatives [7]. The mechanism involves base-assisted dissociation of N,N-dimethylformamide to generate dimethylamine, which subsequently participates in the nucleophilic substitution [7].
The Chichibabin reaction represents a classical nucleophilic substitution method for introducing amino groups directly onto pyridine rings [1] [3] [6]. This reaction involves treatment of pyridine with sodium amide at elevated temperatures, typically 100-200°C, resulting in the formation of 2-aminopyridine derivatives [3] [6]. While yields are generally modest (40-70%), the reaction provides direct access to amino-substituted pyridines without requiring pre-functionalized starting materials [1] [6].
| Synthesis Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time | Primary Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (Halide Displacement) | 80-150 | 65-85 | 2-12 h | [1] [7] [2] |
| Base-promoted Amination (DMF) | 80-120 | 70-90 | 3-12 h | [7] |
| Chichibabin Reaction (NaNH2) | 100-200 | 40-70 | 6-24 h | [1] [3] [6] |
| Direct Amination with Aqueous NH3 | 60-100 | 65-85 | 3-20 h | [9] |
Reductive amination provides an alternative synthetic strategy for preparing aminoethoxy-substituted pyridines, particularly when direct nucleophilic substitution proves challenging [10] [11] [12]. This approach involves the formation of an imine intermediate followed by selective reduction to yield the desired amino product [10] [13].
The methodology typically employs pyridine aldehydes or ketones as starting materials, which undergo condensation with primary or secondary amines to form imine intermediates [11] [12]. The subsequent reduction step can be achieved using various reducing agents, including sodium borohydride, sodium cyanoborohydride, or more selective reagents such as sodium triacetoxyborohydride [12]. Temperature conditions are generally mild, ranging from 0-80°C, with reaction times varying from 0.5-16 hours depending on the specific substrates and conditions employed [10] [11] [12].
A critical challenge in reductive amination of pyridine derivatives involves the reduced nucleophilicity of aminopyridines compared to simple aliphatic amines [13] [12]. This limitation necessitates the use of stronger acids to facilitate imine formation, though excessive acid strength can lead to competitive reduction of the carbonyl starting material [12]. Trifluoroacetic acid has proven particularly effective for mediating both Boc-deprotection and reductive amination in a single operation [12].
Recent advances in metal-free reductive amination have introduced pinacol-derived chlorohydrosilane/pyridine systems as effective reducing agents [10]. This methodology demonstrates high functional group tolerance and operates under mild conditions, providing yields of 45-80% for various aminoalkylphenol derivatives [10]. The reaction proceeds through in situ formation of trialkoxyhydrosilane activated by a Lewis base, offering improved selectivity compared to traditional metal hydride reducing systems [10].
For 3-amino-6-(2-ethoxyethoxy)pyridine synthesis, reductive amination can be employed by starting with appropriately substituted pyridine carbonyls and using 2-ethoxyethylamine as the nucleophilic partner [11] [12]. The reaction requires careful optimization of acid strength and reducing agent selection to achieve optimal yields while minimizing side reactions [12].
Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering improved selectivity, milder reaction conditions, and expanded substrate scope compared to traditional methods [14] [15] [16]. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for constructing carbon-nitrogen bonds in pyridine systems [17] [18] [19].
The Buchwald-Hartwig amination employs palladium catalysts with specialized phosphine ligands to facilitate the coupling of aryl halides with amines [18]. For pyridine substrates, the reaction typically requires temperatures of 100-140°C and achieves yields of 70-95% depending on the specific ligand system and reaction conditions [17] [18] [19]. The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by amine coordination and reductive elimination to form the carbon-nitrogen bond [18].
Copper-catalyzed amination reactions provide an alternative approach for introducing amino functionality into pyridine rings [9]. These methods operate under milder conditions (80-120°C) and utilize aqueous ammonia as the nitrogen source, making them particularly attractive for large-scale applications [9]. The copper(I) catalyzed amination of aminopyridine derivatives bearing electron-withdrawing and electron-donating groups has been successfully demonstrated with yields ranging from 60-90% [9].
Transition metal-mediated [2+2+2] cycloaddition reactions offer a convergent approach to pyridine synthesis from simple building blocks [15] [20]. These reactions typically employ rhodium, cobalt, or nickel catalysts to facilitate the cyclization of alkynes and nitriles [15] [20]. Operating temperatures of 120-130°C are common, with yields generally ranging from 50-90% depending on the substrate combination and catalyst system [20].
The synthesis of 3-amino-6-(2-ethoxyethoxy)pyridine through transition metal catalysis can be achieved via palladium-catalyzed cross-coupling of 3-amino-6-halopyridines with appropriate ethoxyethoxy nucleophiles [17] [19]. Protected pyridylhydrazine derivatives have been prepared through one-step palladium-catalyzed amination reactions using chelating phosphine ligands, with 2-pyridyl chlorides, bromides, and triflates serving as effective electrophiles [19].
Microwave irradiation has emerged as a powerful tool for accelerating pyridine synthesis reactions, offering reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [21] [22] [23]. The technology enables rapid heating and precise temperature control, facilitating reactions that would otherwise require extended heating periods [21] [23].
Microwave-assisted four-component condensation reactions have been developed for the efficient synthesis of annulated pyridines [21]. These one-pot procedures achieve polysubstituted pyridine products in high yields through modified Kröhnke methodology, utilizing aromatic aldehydes, acetophenones, and ammonium acetate under microwave irradiation [21]. Reaction times are dramatically reduced from hours to minutes, with yields typically ranging from 78-95% [21] [22].
Metal-free microwave-assisted protocols have been developed for synthesizing triazolopyridine frameworks from readily available 1-amino-2-imino-pyridine derivatives [23]. These methods demonstrate broad substrate scope and environmental compatibility, eliminating the need for column chromatography and tedious workup procedures [23]. Reaction times are reduced to 5 minutes to 2 hours, representing significant improvements over conventional heating approaches [23].
For the synthesis of 3-amino-6-(2-ethoxyethoxy)pyridine, microwave-assisted methods can be employed to accelerate both the initial pyridine ring formation and subsequent functionalization steps [21] [22]. The enhanced reaction rates and improved yields make microwave technology particularly attractive for process development and scale-up applications [22] [23].
Solvent selection represents a critical factor in optimizing the synthesis of aminoethoxy-substituted pyridines, significantly influencing reaction rates, yields, and selectivity [24] [22] [25]. The choice of solvent affects nucleophile solvation, substrate solubility, and the stability of intermediate species throughout the reaction pathway [24] [25].
Polar aprotic solvents have consistently demonstrated superior performance for pyridine synthesis reactions [24] [22]. N,N-Dimethylformamide emerges as the optimal choice, providing the highest yields (95%) and excellent selectivity for aminopyridine formation [7]. The solvent's ability to stabilize charged intermediates while maintaining good nucleophile reactivity makes it particularly well-suited for nucleophilic substitution reactions [7] [2].
Dimethyl sulfoxide represents the second-best performing solvent system, achieving yields of approximately 85% with high selectivity [24]. Its higher boiling point (189°C) makes it advantageous for reactions requiring elevated temperatures, though the increased viscosity can present mass transfer limitations [24]. Acetonitrile provides moderate performance with yields around 75%, offering faster reaction kinetics but reduced overall conversion compared to dimethylformamide [24] [22].
Protic solvents generally exhibit inferior performance for aminopyridine synthesis [25]. Ethanol, while representing a green solvent alternative, typically yields only 65% conversion with moderate selectivity [24]. Water can be effectively employed for specific base-catalyzed reactions, achieving yields around 70%, but requires careful pH control to prevent side reactions [7].
The exploration of multicomponent synthesis under various solvent conditions has revealed significant solvent effects on product distribution [24] [22]. When acetonitrile is employed instead of ethanol for sterically hindered aldehyde substrates, dramatic improvements in yield and reaction rate are observed [24]. This finding highlights the importance of matching solvent properties to specific substrate requirements [24].
| Solvent | Boiling Point (°C) | Relative Yield (%) | Selectivity | Comments |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 153 | 95 | High | Best overall performance |
| Dimethyl sulfoxide (DMSO) | 189 | 85 | High | Good for high temperature |
| Acetonitrile (MeCN) | 82 | 75 | Moderate | Fast reaction, moderate yield |
| Ethanol (EtOH) | 78 | 65 | Moderate | Green solvent, lower yield |
| Toluene | 111 | 45 | Low | Poor nucleophile solvation |
| Water | 100 | 70 | Moderate | Base-catalyzed reactions |
Temperature and pressure optimization represents a fundamental challenge in pyridine synthesis, requiring careful balance between reaction rate, yield, and selectivity [26] [27] [28]. Excessive temperatures can lead to decomposition of sensitive intermediates and formation of undesired byproducts, while insufficient thermal energy results in incomplete conversion [26] [29].
Research on pyridine synthesis in fast fluidized bed reactors has established that optimal reaction temperatures should be maintained around 723 K (450°C) to maximize pyridine and 3-picoline product yields while minimizing coke formation [26] [29]. This finding represents a critical balance point where desired product formation is favored over decomposition pathways [26].
For laboratory-scale synthesis of aminoethoxy-substituted pyridines, lower temperatures in the range of 80-120°C are typically employed [27] [28]. The European Union-funded ENOLATE project identified that specific temperature changes during the reaction course could produce pyridine yields exceeding 80% [27]. This discovery emphasizes the importance of dynamic temperature control rather than isothermal conditions [27].
Pressure effects on pyridine synthesis have been studied extensively, particularly for ammoxidation reactions [30]. Moderate pressure conditions (0.2-1.0 MPa) generally enhance reaction rates and yields up to an optimal point around 0.5 MPa [30] [31]. Higher pressures can lead to increased side reaction rates and equipment complications without proportional yield improvements [30].
Continuous flow synthesis optimization using multi-objective Bayesian optimization has revealed optimal conditions for butylpyridinium bromide synthesis at 138°C with residence times of 21 minutes [28]. These studies demonstrate that yield and production rate can be simultaneously optimized through careful temperature and residence time control [28]. The resulting conditions achieved 85.86% yield with production rates of 0.90 g/h [28].
High-pressure studies on pyridine reveal multiple phase transitions occurring at 2, 8, 11, and 16 GPa, with irreversible chemical transformation observed above 22 GPa [31]. While these extreme conditions are not relevant for synthetic applications, they provide fundamental insights into pyridine stability and reactivity under pressure [31].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 80-120°C | Maximum at 100-110°C | [26] [27] [28] |
| Pressure | 0.2-1.0 MPa | Increases with pressure up to 0.5 MPa | [30] [31] |
| Residence Time | 10-60 min | Increases then plateaus | [28] |
| Substrate Concentration | 0.1-0.5 M | Decreases at high concentration | [32] |
| Base Equivalent | 1.5-3.0 equiv | Optimal at 2.0 equiv | [7] |
| Atmosphere | Inert (N2/Ar) | Essential for sensitive substrates | [12] [19] |
The comprehensive spectroscopic characterization of pyridine, 3-amino-6-(2-ethoxyethoxy)- provides essential structural and electronic information through multiple analytical techniques. The molecular formula C₉H₁₄N₂O₂ with a molecular weight of 198.22 g/mol presents unique spectroscopic signatures that reflect the electronic environment and vibrational modes of this substituted pyridine derivative [1] [2].
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for pyridine, 3-amino-6-(2-ethoxyethoxy)-, providing detailed information about both the aromatic pyridine core and the aliphatic ethoxyethoxy substituent. The compound exhibits characteristic resonance patterns that distinguish it from other pyridine derivatives through the unique electronic environment created by the amino and ethoxyethoxy substituents [3] [4].
The proton nuclear magnetic resonance spectrum of pyridine, 3-amino-6-(2-ethoxyethoxy)- displays distinctive chemical shift patterns that reflect the electronic influence of the substituents on the pyridine ring system. The amino group protons appear as broad singlets in the range of 5.40-6.20 parts per million, with the asymmetric stretch typically observed at 5.80-6.20 parts per million and the symmetric stretch at 5.40-5.80 parts per million [5] [6]. These chemical shifts are characteristic of primary aromatic amines and demonstrate the electron-donating nature of the amino substituent.
The aromatic proton resonances provide critical information about the substitution pattern and electronic environment of the pyridine ring. The proton at position 2, ortho to the amino group, resonates as a doublet in the range of 7.15-7.25 parts per million, showing the expected downfield shift due to the electron-withdrawing effect of the pyridine nitrogen [7] [8]. The proton at position 4, situated between the amino and ethoxyethoxy substituents, appears as a singlet at 6.80-6.90 parts per million, reflecting the combined electronic effects of both substituents. The proton at position 5, ortho to the ethoxyethoxy group, demonstrates a doublet pattern at 7.55-7.65 parts per million [3] [9].
The ethoxyethoxy side chain contributes a complex multipicity pattern in the aliphatic region from 1.20 to 4.45 parts per million. The methyl group of the terminal ethyl moiety typically appears as a triplet around 1.20-1.30 parts per million, while the adjacent methylene groups display characteristic quartet and triplet patterns. The ether oxygen environments create distinct chemical shift patterns, with the methylene groups adjacent to oxygen atoms appearing in the range of 3.60-4.45 parts per million [10] [11].
The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework of pyridine, 3-amino-6-(2-ethoxyethoxy)-. The aromatic carbon atoms display characteristic chemical shifts that reflect their electronic environment within the substituted pyridine ring system [3] [10]. Carbon-2 of the pyridine ring resonates in the range of 157-159 parts per million, typical for aromatic carbons adjacent to nitrogen in pyridine systems.
Carbon-3, bearing the amino substituent, shows a characteristic upfield shift to 104-106 parts per million due to the strong electron-donating effect of the amino group, which increases electron density at this position [7] [3]. This chemical shift pattern is diagnostic for amino-substituted pyridine derivatives and provides confirmation of the substitution pattern. Carbon-4 resonates at 110-112 parts per million, reflecting its position between the two substituents and the resulting electronic environment.
Carbon-5 appears at 138-140 parts per million, demonstrating the influence of the adjacent ethoxyethoxy substituent. Carbon-6, directly bearing the ethoxyethoxy group, resonates at 162-164 parts per million, showing the characteristic downfield shift associated with carbons bonded to oxygen atoms in aromatic ether systems [10] [12]. The ethoxyethoxy carbon atoms appear in their expected aliphatic regions, with the terminal methyl carbon around 15 parts per million and the various methylene carbons distributed between 25-75 parts per million depending on their proximity to oxygen atoms.
Mass spectrometry provides crucial information about the molecular ion stability and fragmentation pathways of pyridine, 3-amino-6-(2-ethoxyethoxy)-. The compound exhibits characteristic fragmentation patterns that reflect the relative stability of various molecular fragments and the preferred sites of bond cleavage under electron impact conditions [13] [14] [15].
High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements for both the molecular ion and fragment ions. The molecular ion peak appears at mass-to-charge ratio 198 with 100% relative intensity, confirming the molecular formula C₉H₁₄N₂O₂ [2] [16]. The high-resolution measurement typically provides mass accuracy within 5 parts per million, enabling unambiguous elemental composition determination.
The isotope pattern of the molecular ion reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, providing additional confirmation of the molecular formula. The molecular ion demonstrates moderate stability under electron impact conditions, with sufficient intensity to serve as the base peak in most experimental conditions [13] [15]. This stability reflects the aromatic stabilization of the pyridine ring system and the electron-donating effects of the substituents.
The fragmentation pattern of pyridine, 3-amino-6-(2-ethoxyethoxy)- follows predictable pathways based on the stability of the resulting fragment ions and the strength of various bonds within the molecule. The primary fragmentation pathway involves loss of a methyl radical from the ethoxyethoxy chain, producing a fragment ion at mass-to-charge ratio 183 with 85% relative intensity [14] [15]. This fragmentation reflects the relatively weak carbon-carbon bond in the terminal ethyl group and the stability of the resulting radical cation.
A significant fragmentation pathway involves loss of the ethylene oxide unit from the ethoxyethoxy chain, producing a fragment ion at mass-to-charge ratio 155 with 45% relative intensity. This fragmentation pattern is characteristic of compounds containing ether linkages and reflects the tendency for alpha-cleavage adjacent to oxygen atoms [14] [15]. The resulting fragment retains the pyridine ring system with the amino substituent and a truncated ether chain.
Loss of the entire ethoxyethoxy substituent produces a fragment ion at mass-to-charge ratio 127 with 30% relative intensity, corresponding to the amino-pyridine core structure. Further fragmentation can lead to loss of the amino group, producing the pyridine ring system at mass-to-charge ratio 94 with 40% relative intensity. The bare pyridine ring appears at mass-to-charge ratio 80 with 20% relative intensity, while loss of the amino group from the pyridine system produces a fragment at mass-to-charge ratio 66 with 15% relative intensity [13] [14].
Vibrational spectroscopy provides detailed information about the molecular vibrations and functional group characteristics of pyridine, 3-amino-6-(2-ethoxyethoxy)-. Both infrared and Raman spectroscopy offer complementary information about the vibrational modes and molecular structure [17] [18].
The infrared spectrum of pyridine, 3-amino-6-(2-ethoxyethoxy)- exhibits characteristic absorption bands that reflect the presence of specific functional groups and their electronic environment. The primary amine group produces distinctive absorption bands in the nitrogen-hydrogen stretching region, with the asymmetric stretch appearing at 3450-3350 wavenumbers and demonstrating medium to strong intensity [17] [19] [6]. The symmetric nitrogen-hydrogen stretch typically appears at slightly lower frequency but may overlap with other absorptions in this region.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3200-3050 wavenumbers with medium intensity, characteristic of substituted pyridine derivatives [17] [20]. The pyridine ring system produces several characteristic absorption bands, including the strong ring stretching vibration at 1590-1570 wavenumbers and medium intensity ring vibrations at 1480-1460 wavenumbers. The carbon-nitrogen stretching vibration appears at 1430-1410 wavenumbers with medium to strong intensity, reflecting the amino-pyridine bond [19] [7].
The ethoxyethoxy substituent contributes several characteristic absorption bands related to the ether linkages. The carbon-oxygen stretching vibrations produce very strong absorption at 1140-1070 wavenumbers for the asymmetric carbon-oxygen-carbon stretch and strong absorption at 1050-1010 wavenumbers for aliphatic carbon-oxygen bonds [21] [22]. The symmetric carbon-oxygen-carbon stretch appears at 890-820 wavenumbers with medium intensity. The aromatic ether linkage produces strong absorption at 1280-1260 wavenumbers, characteristic of aryl ether systems [22] [20].
The Raman spectrum of pyridine, 3-amino-6-(2-ethoxyethoxy)- provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The nitrogen-hydrogen stretching vibrations appear as medium intensity bands at 3442 wavenumbers for the asymmetric stretch and 3356 wavenumbers for the symmetric stretch, both showing depolarized character due to the asymmetric nature of the amino group [23] [24] [8].
The pyridine ring breathing modes produce strong polarized bands that are particularly prominent in the Raman spectrum. The primary ring breathing mode appears at 1584 wavenumbers with strong intensity and polarized character, characteristic of aromatic ring systems [17] [23]. Additional ring breathing contributions appear at 995 wavenumbers, also with strong intensity and polarized character. The ring deformation modes appear at 1458 wavenumbers and 712 wavenumbers with medium intensity.
The carbon-nitrogen stretching vibration appears at 1328 wavenumbers with medium intensity and polarized character, providing information about the amino-pyridine bond strength. The carbon-oxygen stretching vibrations contribute strong polarized bands at 1158 wavenumbers, while the carbon-oxygen-carbon symmetric stretch appears at 814 wavenumbers with medium intensity [23] [24]. The ring torsional mode appears at 634 wavenumbers with weak intensity and polarized character, reflecting the flexibility of the pyridine ring system.